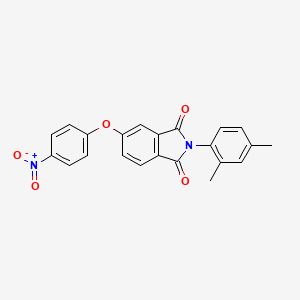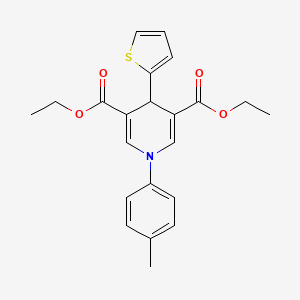
3-chloro-1-(2-chlorophenyl)-4-(dibenzylamino)-1H-pyrrole-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-CHLORO-1-(2-CHLOROPHENYL)-4-(DIBENZYLAMINO)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrrole ring substituted with chloro and dibenzylamino groups, making it a subject of interest for its unique chemical properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-CHLORO-1-(2-CHLOROPHENYL)-4-(DIBENZYLAMINO)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multi-step organic reactions. The starting materials often include 2-chlorobenzaldehyde, dibenzylamine, and maleic anhydride. The reaction conditions may involve the use of solvents such as dichloromethane or toluene, and catalysts like p-toluenesulfonic acid to facilitate the formation of the pyrrole ring.
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may involve continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-CHLORO-1-(2-CHLOROPHENYL)-4-(DIBENZYLAMINO)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions may vary, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a variety of functional groups, such as alkyl or aryl groups.
Aplicaciones Científicas De Investigación
3-CHLORO-1-(2-CHLOROPHENYL)-4-(DIBENZYLAMINO)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.
Medicine: Research into its effects on biological systems could lead to the development of new therapeutic agents.
Industry: Its unique chemical properties may find applications in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism by which 3-CHLORO-1-(2-CHLOROPHENYL)-4-(DIBENZYLAMINO)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or activating their functions. This interaction can trigger a cascade of biochemical events, leading to the observed effects.
Comparación Con Compuestos Similares
Similar Compounds
3-CHLORO-1-(2-CHLOROPHENYL)-4-AMINO-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE: Similar structure but with an amino group instead of a dibenzylamino group.
1-(2-CHLOROPHENYL)-4-(DIBENZYLAMINO)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE: Lacks the chloro substituent on the pyrrole ring.
Uniqueness
The presence of both chloro and dibenzylamino groups in 3-CHLORO-1-(2-CHLOROPHENYL)-4-(DIBENZYLAMINO)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE gives it unique chemical properties, such as increased lipophilicity and potential for specific biological interactions. These features distinguish it from similar compounds and may enhance its utility in various applications.
Propiedades
Fórmula molecular |
C24H18Cl2N2O2 |
|---|---|
Peso molecular |
437.3 g/mol |
Nombre IUPAC |
3-chloro-1-(2-chlorophenyl)-4-(dibenzylamino)pyrrole-2,5-dione |
InChI |
InChI=1S/C24H18Cl2N2O2/c25-19-13-7-8-14-20(19)28-23(29)21(26)22(24(28)30)27(15-17-9-3-1-4-10-17)16-18-11-5-2-6-12-18/h1-14H,15-16H2 |
Clave InChI |
QOMBELISIRSBLW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=C(C(=O)N(C3=O)C4=CC=CC=C4Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-{Imidazo[1,2-A]pyridin-2-YL}phenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B11653309.png)
![(6Z)-6-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-chloro-5-methoxybenzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11653316.png)
![5-(3-chloro-2-methylphenyl)-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide](/img/structure/B11653326.png)

![4-[6-Amino-5-cyano-3-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2,6-dimethoxyphenyl morpholine-4-carboxylate](/img/structure/B11653345.png)
![(2E)-2-(benzenesulfonyl)-3-[5-(2-chlorophenyl)furan-2-yl]prop-2-enenitrile](/img/structure/B11653357.png)
![N-{1-[(3,5-dinitrophenyl)carbonyl]-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}-N-phenylacetamide](/img/structure/B11653360.png)
![N-{3-[(1E)-1-{2-[(pyrimidin-2-ylsulfanyl)acetyl]hydrazinylidene}ethyl]phenyl}benzamide](/img/structure/B11653362.png)
![2-[(Z)-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(3-methylphenyl)quinazolin-4(3H)-one](/img/structure/B11653368.png)
![2-{4-[(2-chlorobenzyl)oxy]-3-ethoxyphenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11653376.png)
![2-methyl-N-{[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B11653386.png)
![Propyl 4-({[2-(2-chlorophenyl)quinolin-4-yl]carbonyl}amino)benzoate](/img/structure/B11653394.png)
![(5E)-3-methyl-5-{2-[2-(3-methylphenoxy)ethoxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11653398.png)
